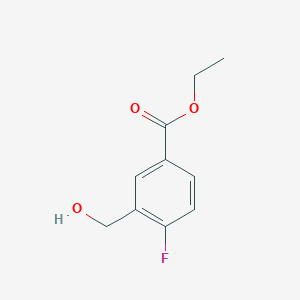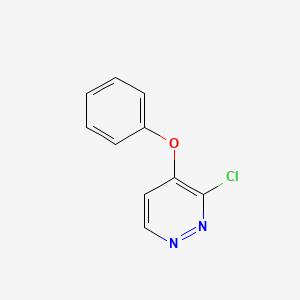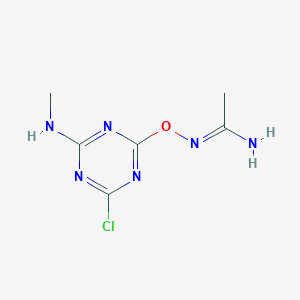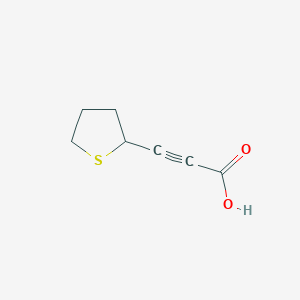![molecular formula C19H26N2O6 B13147711 2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13147711.png)
2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid (phew, that’s a mouthful!) is a complex organic molecule with the following structural formula
C27H25N3O6
.Brief Introduction: This compound belongs to the class of piperazine derivatives and contains both carboxylic acid and ester functional groups. Its intricate structure suggests potential biological activity.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a piperazine derivative with appropriate reagents. For example
Reaction Conditions: Specific conditions vary depending on the synthetic route, but they typically involve mild temperatures, inert atmospheres, and suitable catalysts.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for scientific investigations.
Análisis De Reacciones Químicas
Reactivity: This compound can undergo various reactions
Common Reagents and Conditions: Acidic or basic hydrolysis, nucleophiles (e.g., Grignard reagents), and oxidizing agents (e.g., KMnO₄).
Major Products: Hydrolysis yields the corresponding carboxylic acid, while substitution reactions lead to various derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.
Biology: Investigate its interactions with cellular receptors or enzymes.
Industry: Limited industrial applications, but it could serve as a building block for more complex molecules.
Mecanismo De Acción
Targets: It likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further studies are needed to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Uniqueness: Its combination of piperazine, phenyl, and ester functionalities sets it apart.
Similar Compounds: While not identical, related compounds include other piperazine derivatives and esters.
Propiedades
Fórmula molecular |
C19H26N2O6 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-18(2,3)27-16(24)20-10-11-21(19(4,13-20)15(22)23)17(25)26-12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3,(H,22,23) |
Clave InChI |
JSTVNKXBFPIKBK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)







![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)

